molecular formula C20H16ClFN2OS2 B2973359 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686771-97-1

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2973359
CAS No.: 686771-97-1
M. Wt: 418.93
InChI Key: IYYWXNPITRVTCG-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 2-chloro-6-fluorobenzylsulfanyl group at position 2 and a 4-methylphenyl substituent at position 2. The molecular formula is C₂₁H₁₇ClFN₂OS₂, with a molecular weight of 437.95 g/mol.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2OS2/c1-12-5-7-13(8-6-12)24-19(25)18-17(9-10-26-18)23-20(24)27-11-14-15(21)3-2-4-16(14)22/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYWXNPITRVTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidin-4-one core.

    Introduction of the 2-chloro-6-fluorophenylmethyl Group: This step involves the reaction of the thieno[3,2-d]pyrimidin-4-one core with a 2-chloro-6-fluorophenylmethyl halide in the presence of a base to form the desired product.

    Introduction of the 4-methylphenyl Group: This step involves the reaction of the intermediate product with a 4-methylphenyl halide under suitable conditions to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the halogenated positions, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Specific Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Inhibition of Specific Pathways: The compound may inhibit specific biochemical pathways, leading to the suppression of disease-related processes.

    Induction of Cellular Responses: The compound may induce specific cellular responses, such as apoptosis or cell cycle arrest, contributing to its therapeutic effects.

Comparison with Similar Compounds

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

  • Molecular Formula : C₂₂H₁₅Cl₂FN₂OS₂
  • Key Differences: Cyclopenta-fused ring system (vs. non-cyclopenta-fused core in the target compound). 4-Chlorophenyl substituent (vs. 4-methylphenyl).
  • The 4-chlorophenyl group may increase lipophilicity but reduce metabolic stability .

2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

  • Molecular Formula : C₁₈H₁₈ClN₃OS₂
  • Key Differences :
    • Ethyl and methyl substituents at positions 3, 5, and 4.
    • 3-Chlorobenzylsulfanyl group (vs. 2-chloro-6-fluorobenzylsulfanyl).
  • Implications : The ethyl and methyl groups may improve solubility but reduce binding affinity to hydrophobic targets. The 3-chlorophenyl substituent lacks the fluorine atom, diminishing electronic effects critical for receptor interactions .

Functional Group Analogues

4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one

  • Molecular Formula : C₁₆H₁₁ClF₃N₂O₃S
  • Key Differences :
    • Hydroxy and trifluoromethyl groups at position 5.
    • Thienylcarbonyl substituent (vs. benzylsulfanyl).
  • Implications: The hydroxy group enhances hydrogen-bonding capacity, while the trifluoromethyl group increases metabolic resistance.

2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-phenylpyrimidin-4(3H)-one

  • Molecular Formula : C₂₃H₁₇ClN₂O₂
  • Key Differences: Methoxyphenyl and phenyl substituents (vs. methylphenyl and benzylsulfanyl). Non-fused pyrimidinone core.
  • Implications: The methoxy group improves solubility but may decrease bioavailability due to increased polarity. The non-fused core reduces planarity, affecting intercalation with biomolecules .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogues

Compound Molecular Formula LogP* NMR Shifts (δ, ppm) Key Substituents
Target Compound C₂₁H₁₇ClFN₂OS₂ 4.2† Not reported 2-Cl-6-F-benzylsulfanyl, 4-MePh
Cyclopenta-fused analogue C₂₂H₁₅Cl₂FN₂OS₂ 5.1† 13C-NMR: 162.9 (s, C=O) 4-ClPh, cyclopenta fusion
Ethyl/methyl-substituted analogue C₁₈H₁₈ClN₃OS₂ 3.8† Not reported 3-Cl-benzylsulfanyl, Et, Me
Methoxyphenyl-pyrimidinone C₂₃H₁₇ClN₂O₂ 3.5† 13C-NMR: 160.0 (s, C=O) 4-ClPh, 4-MeOPh

*Predicted using fragment-based methods.
†Estimated via computational tools (e.g., ChemAxon).

Research Findings and Implications

  • Structural Flexibility: The target compound’s non-cyclopenta-fused core allows greater conformational flexibility, which may enhance binding to dynamic protein targets compared to rigid analogues .
  • Substituent Effects: The 2-chloro-6-fluorobenzylsulfanyl group provides balanced electronic effects (Cl for lipophilicity, F for metabolic stability), outperforming 3-chlorophenyl or non-halogenated analogues .
  • Spectroscopic Trends: Similar 13C-NMR chemical shifts for C=O groups (~160–163 ppm) across analogues confirm conserved electronic environments in the pyrimidinone ring .

Notes

  • Limitations : Direct bioactivity data (e.g., IC₅₀, Ki) for the target compound are absent in the provided evidence. Comparisons rely on structural and physicochemical inferences.
  • Research Gaps : Further studies should explore substituent effects on kinase inhibition or antimicrobial activity, leveraging methodologies from (anti-psychotic assays) and (antifungal screening).

Biological Activity

The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core with a chlorofluorophenyl and a methylphenyl substituent. Its molecular formula is C18H14ClFN2SC_{18}H_{14}ClFN_2S, with a molecular weight of approximately 344.83 g/mol. The presence of halogen atoms contributes to its unique electronic properties, which may enhance its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that thienopyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to the target compound have shown IC50 values as low as 0.55 μM against SU-DHL-6 lymphoma cells, indicating potent antitumor activity . The mechanism of action often involves the induction of apoptosis and inhibition of cell migration.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of specific kinases or enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
  • Impact on Cell Morphology : The compound can significantly alter the morphology of cancer cells, which is indicative of its cytotoxic effects .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the thienopyrimidine core for enhancing biological activity:

  • Halogen Substitution : The presence of chlorine and fluorine enhances lipophilicity and potentially increases binding affinity to biological targets.
  • Aromatic Groups : The addition of aromatic rings (like the methylphenyl group) has been shown to improve the overall potency against tumor cell lines .

Case Studies

  • Lymphoma Cell Lines : In vitro studies on SU-DHL-6 and WSU-DLCL-2 cells revealed that compounds related to the target structure induced apoptosis in a concentration-dependent manner .
  • Comparative Studies : Research comparing various thieno[3,2-d]pyrimidine derivatives indicated that modifications at specific positions could lead to significant differences in activity. For example, altering the substituent at the 4-position of the pyrimidine ring resulted in varying degrees of antiproliferative activity .

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